2,4-Diamino-5-[2-naphthylthio]quinazoline
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Overview
Description
2,4-Diamino-5-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-[2-naphthylthio]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis. By binding to these enzymes, the compound can suppress the expression of target genes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminoquinazoline: Lacks the naphthylthio group but shares the core quinazoline structure.
2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline: Another derivative with different substituents that affect its biological activity.
Uniqueness
2,4-Diamino-5-[2-naphthylthio]quinazoline is unique due to the presence of the naphthylthio group, which enhances its ability to interact with specific molecular targets and pathways. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
50828-18-7 |
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Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-naphthalen-2-ylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
InChI Key |
CSOAIBBEWKSODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=NC(=N4)N)N |
Origin of Product |
United States |
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